(S)-Methyl 2-aminobutanoate hydrochloride physical properties
(S)-Methyl 2-aminobutanoate hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (S)-Methyl 2-aminobutanoate hydrochloride
Introduction
(S)-Methyl 2-aminobutanoate hydrochloride, also known as L-2-Aminobutyric Acid Methyl Ester Hydrochloride, is a chiral amino acid derivative with significant applications as a building block in organic synthesis.[1] Its utility is particularly notable in the pharmaceutical industry for the creation of enantiomerically pure drugs.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-Methyl 2-aminobutanoate hydrochloride, along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental physical and chemical characteristics of (S)-Methyl 2-aminobutanoate hydrochloride are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 56545-22-3 | [1][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][4] |
| Molecular Weight | 153.61 g/mol | [1][4] |
| IUPAC Name | methyl (2S)-2-aminobutanoate;hydrochloride | [4] |
| Synonyms | L-2-Aminobutyric Acid Methyl Ester Hydrochloride, H-ABU-OME HCl | [1][2] |
| Purity | Typically ≥95% or ≥97% | [3][5] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [1] |
| Melting Point | 116–117°C | [1] |
| Solubility | Highly soluble in water (>100 mg/mL) | [2] |
| Optical Activity | The (S)-configuration is confirmed via polarimetry or X-ray crystallography. A specific rotation value is not consistently reported in publicly available literature. | [2] |
| Storage | Room temperature (20–25°C) | [1][2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of (S)-Methyl 2-aminobutanoate hydrochloride are provided below.
Melting Point Determination
Objective: To determine the temperature range over which the solid (S)-Methyl 2-aminobutanoate hydrochloride transitions into a liquid.
Methodology:
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A small, powdered sample of the compound is placed into a capillary tube, which is then sealed at one end.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.
Solubility Assessment
Objective: To determine the solubility of (S)-Methyl 2-aminobutanoate hydrochloride in various solvents.
Methodology:
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An excess amount of the compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a flask.
-
The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a prolonged period to ensure equilibrium is reached.
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The saturated solution is then filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of (S)-Methyl 2-aminobutanoate hydrochloride.
Methodology: [6]
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Sample Preparation: A derivatization solution containing 40 mM o-phthalaldehyde (OPA) and 1% (v/v) 2-mercaptoethanol (MCE) in a saturated solution of Na₂B₂O₄ (pH 10) with 20% methanol is prepared. The analytical sample is made by mixing 250 µL of the reaction sample, 250 µL of water, and 750 µL of the derivatization solution.[6]
-
Chromatographic Conditions:
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Column: Eclipe XDB-C18, 5 µm, 150 mm.[6]
-
Mobile Phase: Isocratic elution with a suitable solvent system.
-
Flow Rate: A constant flow rate is maintained.
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Detection: UV detection at an appropriate wavelength.
-
-
Analysis: 10 µL of the derivatized sample is injected into the HPLC system. The purity is determined by the area percentage of the main peak in the chromatogram.[6]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of (S)-Methyl 2-aminobutanoate.
Methodology: [6]
-
Sample Preparation: A sample of the compound is dissolved in a deuterated solvent, such as Methanol-d4 (MeOD).
-
¹H NMR Spectroscopy:
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The sample is placed in an NMR spectrometer.
-
A ¹H NMR spectrum is acquired. The expected signals for Methyl (S)-2-aminobutanoate are: δ 1.05 (t, J = 7.6 Hz, 3H), 2.06 – 1.93 (m, 2H), 3.85 (s, 3H), 4.05 (t, J = 6.2 Hz, 1H), 4.87 (s, 3H).[6]
-
-
¹³C NMR Spectroscopy:
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A ¹³C NMR spectrum is acquired. The expected signals are: δ 8.32, 23.44, 52.33, 53.79, 169.54 (C=O).[6]
-
Optical Rotation Measurement
Objective: To measure the rotation of plane-polarized light caused by the chiral center in (S)-Methyl 2-aminobutanoate hydrochloride.
Methodology:
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A solution of the compound is prepared at a known concentration in a suitable solvent.
-
The solution is placed in a polarimeter cell of a known path length.
-
Monochromatic, plane-polarized light is passed through the solution.
-
The angle of rotation of the light is measured by the polarimeter.
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Visualizations
Workflow for Physical Property Characterization
Caption: General workflow for the physical characterization of a chemical compound.
Experimental Workflow for HPLC Purity Determination
Caption: Step-by-step workflow for determining purity using HPLC.
Logical Flow for Solubility Testing
Caption: Decision-making process for solubility determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-Methyl 2-aminobutanoate hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. (S)-methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
